

Technical Guide: Physicochemical Properties of 2,6-Dichloro-4-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloro-4-methoxyaniline

Cat. No.: B019904

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of the organic compound **2,6-Dichloro-4-methoxyaniline**. It includes a summary of its physical properties, generalized experimental protocols for their determination, and a representative workflow for its synthesis and purification.

Core Physicochemical Data

2,6-Dichloro-4-methoxyaniline, a halogenated aromatic amine, is a compound of interest in organic synthesis and drug discovery. A precise understanding of its physical properties, such as melting and boiling points, is crucial for its application in various chemical processes.

Quantitative Data Summary

The experimentally determined melting and boiling points for **2,6-Dichloro-4-methoxyaniline** are summarized in the table below.

Property	Value	Units
Melting Point	71	°C
Boiling Point	267	°C
Molecular Formula	C ₇ H ₇ Cl ₂ NO	
Molecular Weight	192.04	g/mol
CAS Number	6480-66-6	

Experimental Protocols

While specific experimental documentation for the determination of the melting and boiling points of **2,6-Dichloro-4-methoxyaniline** is not detailed in publicly available literature, the following are generalized, standard laboratory procedures for determining these properties for crystalline organic solids.

Melting Point Determination (Capillary Method)

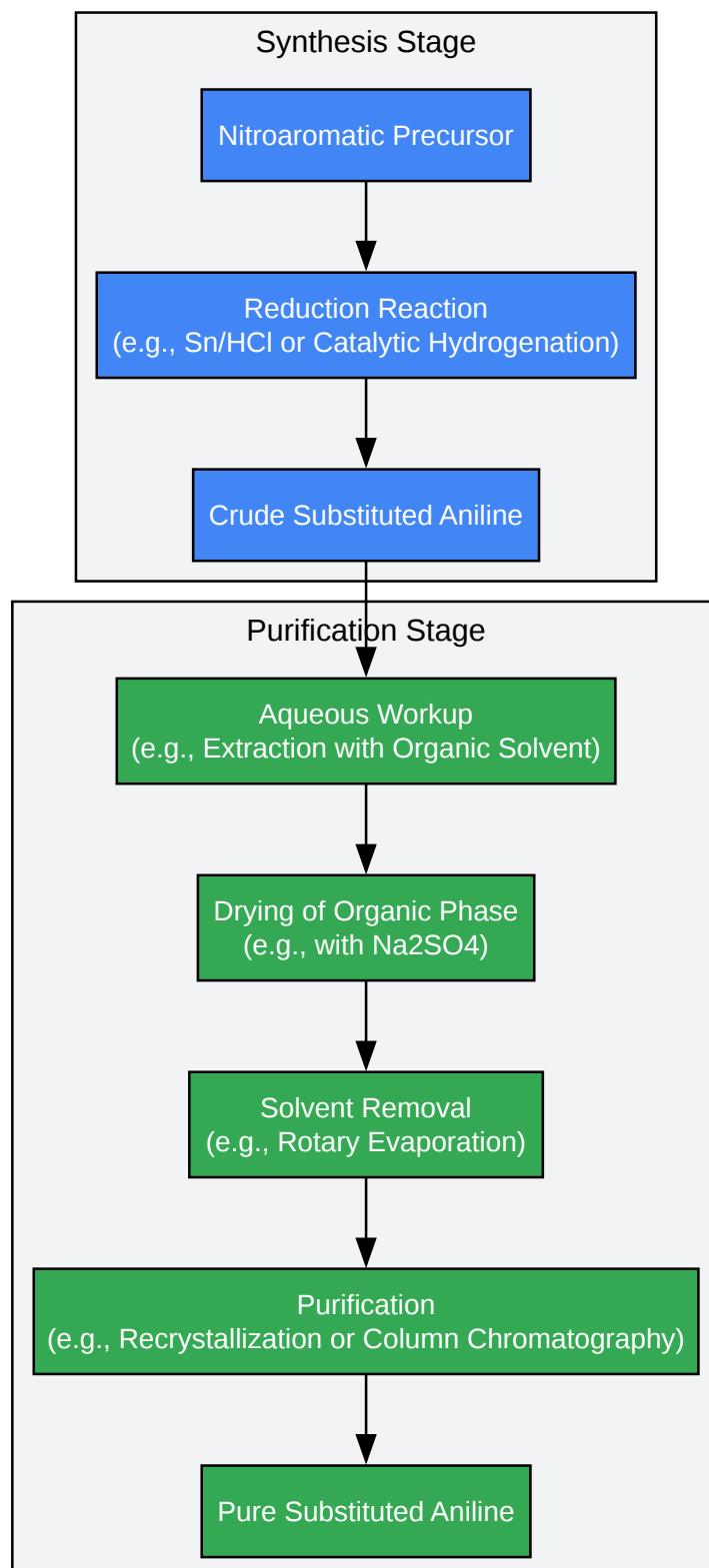
The melting point of a crystalline solid can be determined with a high degree of accuracy using a melting point apparatus.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Methodology:

- Sample Preparation: A small amount of the crystalline **2,6-Dichloro-4-methoxyaniline** is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[\[1\]](#)[\[3\]](#)
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, and the temperature is rapidly increased to a point approximately 15-20°C below the expected melting point.[\[2\]](#)
- Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
- Data Recording: The temperature at which the first liquid is observed is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is

recorded as the end of the range. A narrow melting range (typically 0.5-2°C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)


For the determination of the boiling point, a common and efficient laboratory technique is the Thiele tube method, which requires a small amount of the substance.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Methodology:

- Sample Preparation: A small quantity (a few milliliters) of liquid **2,6-Dichloro-4-methoxyaniline** is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
- Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Heating and Observation: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles. Heating is continued until a steady stream of bubbles emerges from the capillary tube.
- Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point. This is the point at which the vapor pressure of the liquid equals the atmospheric pressure.

Synthesis and Purification Workflow

The synthesis of substituted anilines often involves the reduction of a corresponding nitroaromatic compound, followed by purification. The following diagram illustrates a general workflow applicable to the synthesis and purification of compounds like **2,6-Dichloro-4-methoxyaniline**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Melting Point [wiredchemist.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chm.uri.edu [chm.uri.edu]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2,6-Dichloro-4-methoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019904#melting-point-and-boiling-point-of-2-6-dichloro-4-methoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com